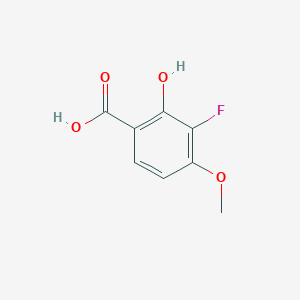
4-(difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride is an organofluorine compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of both difluoromethyl and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a benzene ring followed by sulfonylation. One common method involves the reaction of 3-fluorobenzene with difluoromethylating agents under specific conditions to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl sulfone derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Difluoromethyl Sulfones: Formed by the oxidation of the difluoromethyl group
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)-3-fluorobenzene-1-sulfonyl chloride
- 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonyl chloride
- 4-(Difluoromethyl)-3-chlorobenzene-1-sulfonyl chloride
Uniqueness
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This compound’s unique structure makes it a valuable intermediate in the synthesis of complex organofluorine compounds .
Eigenschaften
CAS-Nummer |
1780433-75-1 |
|---|---|
Molekularformel |
C7H4ClF3O2S |
Molekulargewicht |
244.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



